
N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cinnamamides, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide”, has been achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide” involve the use of methyl cinnamates and phenylethylamines in a reaction catalyzed by Lipozyme® TL IM . The reaction takes place in continuous-flow microreactors .Applications De Recherche Scientifique
1. Therapeutic Potential in Nervous System Disorders
Cinnamamide derivatives, including compounds like N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide, have shown significant therapeutic potential in animal models of central and peripheral nervous system disorders. These compounds have exhibited a range of activities including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. The molecular mechanisms of action of these derivatives involve interactions with various molecular targets such as γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and others (Gunia-Krzyżak et al., 2015).
2. Photo-Responsive Properties for Polymer Synthesis
N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), a cinnamamide derivative, has been synthesized and characterized for its photo-responsive properties. This compound can undergo reversible [2+2] cycloaddition under alternating ultraviolet irradiation, making it a potential functional monomer for the synthesis of novel photo-responsive polymers (Jin et al., 2011).
3. Anticonvulsant Activity and Structural Analysis
Several N-substituted cinnamamide derivatives have been analyzed for their anticonvulsant activity. Crystallographic studies have revealed that certain structural features of these compounds, such as the presence of an electron-donor atom and a hydrogen-bond acceptor/donor domain, are beneficial for anticonvulsant properties. This research suggests that the pharmacological activity may be related to the N-atom substituent in these compounds (Żesławska et al., 2017; Żesławska et al., 2018).
4. Antioxidant and Anticancer Properties
Cinnamic acid derivatives, including cinnamamides, have been extensively studied for their antioxidant and anticancer activities. These compounds have been found to possess significant potential as traditional and synthetic antitumor agents due to their ability to undergo various chemical reactions and modifications (De et al., 2011).
5. Role in Adipocyte Function and Metabolism
Methyl cinnamate, a cinnamamide derivative, has shown inhibitory effects on adipogenesis in preadipocytes. This compound suppresses triglyceride accumulation and down-regulates adipogenic transcription factor expression. These effects are mediated in part by the CaMKK2-AMPK signaling pathway, indicating a role in adipocyte function and metabolism (Chen et al., 2012).
Safety And Hazards
The safety data sheet for 3-Hydroxytetrahydrofuran, a component of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(7-6-12-4-2-1-3-5-12)15-10-14(17)8-9-18-11-14/h1-7,17H,8-11H2,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHMMXZRVXOJB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)
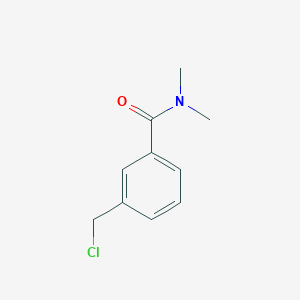
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2885505.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)
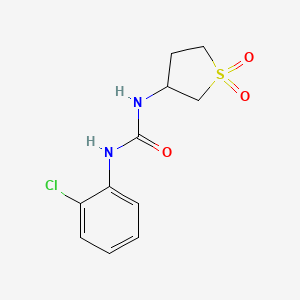

![N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885515.png)
![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)
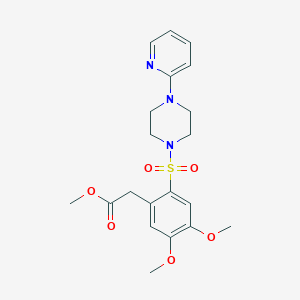

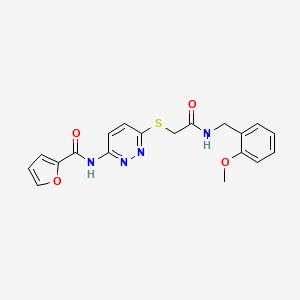
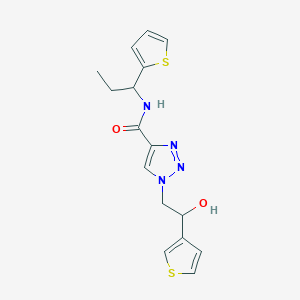
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)